Acequinocyl

Description

This compound has been reported in Apis cerana with data available.

structure in first source

Structure

3D Structure

Properties

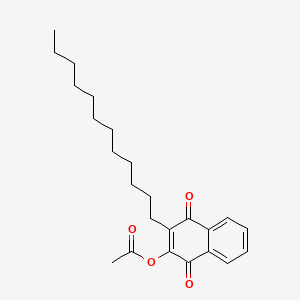

IUPAC Name |

(3-dodecyl-1,4-dioxonaphthalen-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-3-4-5-6-7-8-9-10-11-12-17-21-22(26)19-15-13-14-16-20(19)23(27)24(21)28-18(2)25/h13-16H,3-12,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRXWCAVUNHOGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034297 | |

| Record name | Acequinocyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish solid; [Merck Index] | |

| Record name | Acequinocyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 6.69X10-3 mg/L at 20 °C, Solubility in n-hexane 44 g/L, toluene 450 g/L, dichloromethane 620 g/L, acetone 220 g/L, methanol 7.8 g/L, and dimethylformamide 190 g/L. | |

| Record name | ACEQUINOCYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.15 at 25 °C, Relative density = 1.04 /End-use product/ | |

| Record name | ACEQUINOCYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 1.27X10-8 mm Hg at 25 °C | |

| Record name | Acequinocyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACEQUINOCYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellowish flake | |

CAS No. |

57960-19-7 | |

| Record name | Acequinocyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57960-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acequinocyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057960197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acequinocyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Naphthalenedione, 2-(acetyloxy)-3-dodecyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEQUINOCYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQN165D1MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACEQUINOCYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

59.6 °C | |

| Record name | ACEQUINOCYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mode of Action of Acequinocyl in Mites

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acequinocyl is a potent acaricide belonging to the naphthoquinone chemical class, designated as a Group 20B agent by the Insecticide Resistance Action Committee (IRAC). Its primary mode of action is the disruption of mitochondrial respiration in mites. This guide provides a comprehensive overview of the biochemical mechanisms underlying this compound's efficacy, detailing its target site, the physiological consequences of its action, and the mechanisms by which resistance can develop. It also includes generalized experimental protocols for investigating its mode of action and visual diagrams to illustrate key pathways and workflows.

Core Mechanism of Action: Inhibition of Mitochondrial Complex III

This compound functions as a pro-acaricide, meaning it is converted into its active form within the target organism. The parent compound, 3-dodecyl-1,4-dihydro-1,4-dioxo-2-naphthyl acetate, undergoes deacetylation to form its biologically active metabolite, 2-hydroxy-3-dodecyl-1,4-naphthoquinone.[1][2] This metabolite is a structural analog of ubiquinone, a critical component of the mitochondrial electron transport chain (ETC).

The primary target of the activated this compound metabolite is the cytochrome bc1 complex , also known as Complex III , of the mitochondrial ETC.[1] Specifically, it binds to the ubiquinol oxidation (Qo) site of Complex III.[1][3] This binding competitively inhibits the oxidation of ubiquinol, thereby blocking the transfer of electrons to cytochrome c.

The inhibition of electron flow through Complex III has two major consequences:

-

Disruption of the Proton Gradient: The transfer of electrons through Complex III is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space. By blocking this process, this compound dissipates the proton motive force that is essential for ATP synthesis.

-

Cessation of ATP Synthesis: The disruption of the proton gradient directly inhibits the activity of ATP synthase (Complex V), leading to a rapid decline in cellular ATP levels. This energy crisis ultimately results in paralysis and death of the mite.

Quantitative Data on this compound's Effects

While the qualitative mode of action is well-established, specific quantitative data on the inhibitory effects of this compound on mite mitochondria are not extensively reported in publicly available literature. The following tables summarize the expected effects and provide a template for the types of quantitative data that would be generated in experimental studies.

Table 1: Inhibitory Activity of this compound Metabolite on Mitochondrial Respiration

| Parameter | Target Organism/System | Method | IC50 / Ki Value | Reference |

| Complex III (cytochrome c reductase) Activity | Tetranychus urticae mitochondria | Spectrophotometric assay | Data not available | N/A |

| State 3 Respiration (ADP-stimulated) | Isolated mite mitochondria | Oxygen electrode | Data not available | N/A |

| ATP Synthesis Rate | Isolated mite mitochondria | Luciferase-based assay | Data not available | N/A |

Table 2: Lethal Concentration Values of this compound

| Species | Life Stage | Assay Type | LC50 Value | Reference |

| Tetranychus urticae | Adult | Leaf dip bioassay | 36.25 µl/L (air) | |

| Tetranychus urticae | Egg | Ovicidal bioassay | 128.2 (Resistance Ratio) | |

| Eutetranychus orientalis | Adult | Leaf dip bioassay | 34.07 µl/L (air) |

Experimental Protocols

The following are generalized protocols for key experiments to elucidate the mode of action of this compound in mites. These are based on established methods for studying mitochondrial function and would need to be optimized for specific mite species and laboratory conditions.

Protocol for Isolation of Mitochondria from Mites (e.g., Tetranychus urticae)

Objective: To obtain a fraction of functional mitochondria from mite tissues for in vitro assays.

Materials:

-

Live spider mites (a large population is required)

-

Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Protease inhibitor cocktail

-

Dounce homogenizer or similar tissue grinder

-

Refrigerated centrifuge

-

Bradford assay reagents for protein quantification

Procedure:

-

Collect a sufficient mass of mites (e.g., several grams) and flash-freeze in liquid nitrogen.

-

Grind the frozen mites to a fine powder using a pre-chilled mortar and pestle.

-

Resuspend the powder in ice-cold mitochondrial isolation buffer containing a protease inhibitor cocktail.

-

Homogenize the suspension using a Dounce homogenizer with a loose-fitting pestle (A-type) for several strokes, followed by a tight-fitting pestle (B-type) for several strokes. This should be done on ice to minimize mitochondrial damage.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cellular debris.

-

Carefully collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently wash the mitochondrial pellet by resuspending it in fresh isolation buffer and repeating the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.

-

Determine the protein concentration of the mitochondrial suspension using a Bradford assay.

-

Store the isolated mitochondria on ice and use immediately for functional assays.

Protocol for Measuring Mitochondrial Complex III (Cytochrome c Reductase) Activity

Objective: To quantify the inhibitory effect of this compound's active metabolite on Complex III activity.

Materials:

-

Isolated mite mitochondria

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

Cytochrome c (oxidized form)

-

Decylubiquinol (or other suitable ubiquinol substrate)

-

Antimycin A (a known Complex III inhibitor, for control)

-

This compound active metabolite (2-hydroxy-3-dodecyl-1,4-naphthoquinone)

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

In a cuvette, combine the assay buffer, cytochrome c, and isolated mite mitochondria.

-

Add the this compound metabolite at various concentrations to different cuvettes. Include a control with no inhibitor and a positive control with antimycin A.

-

Initiate the reaction by adding decylubiquinol.

-

Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

-

Calculate the initial rate of cytochrome c reduction for each concentration of the inhibitor.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Protocol for Measuring Oxygen Consumption

Objective: To assess the impact of this compound on the overall respiratory rate of isolated mite mitochondria.

Materials:

-

Isolated mite mitochondria

-

Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, and MgCl2)

-

Respiratory substrates (e.g., pyruvate, malate for Complex I-linked respiration; succinate for Complex II-linked respiration)

-

ADP (to stimulate State 3 respiration)

-

This compound active metabolite

-

Oxygen electrode (e.g., Clark-type) or a fluorescence-based oxygen sensor system

Procedure:

-

Add the respiration buffer to the chamber of the oxygen electrode and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Add the isolated mite mitochondria to the chamber.

-

Add the respiratory substrates to initiate basal respiration (State 2).

-

Add a known amount of ADP to stimulate active respiration (State 3).

-

Once a stable rate of oxygen consumption is established, add the this compound metabolite at various concentrations and record the change in the rate of oxygen consumption.

-

Calculate the rate of oxygen consumption before and after the addition of the inhibitor to determine the degree of inhibition.

Mechanisms of Resistance

Resistance to this compound in mite populations has been documented and is primarily associated with alterations in the target site.

-

Target-Site Mutations: Point mutations in the mitochondrial cytochrome b gene (cytb), which codes for a key subunit of Complex III, are the main cause of resistance. Specific mutations, such as I256V and N321S in the two-spotted spider mite, Tetranychus urticae, have been shown to confer high levels of resistance. These mutations likely alter the binding of the this compound metabolite to the Qo site, reducing its inhibitory effect.

-

Metabolic Resistance: While target-site mutations are the primary mechanism, some studies suggest a potential role for enhanced metabolism by detoxification enzymes, such as esterases, in contributing to resistance. However, the involvement of cytochrome P450 monooxygenases appears to be less significant.

Visualizations

Signaling Pathway of this compound's Action

References

- 1. AKD‐2023: A novel miticide. Biological activity and mode of action (1999) | Sachiko Kinoshita | 27 Citations [scispace.com]

- 2. Target-Site Mutations and Glutathione S-Transferases Are Associated with this compound and Pyridaben Resistance in the Two-Spotted Spider Mite Tetranychus urticae (Acari: Tetranychidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the Effect of Four Bioactive Compounds in Combination with Chemical Product against Two Spider Mites Tetranychus urticae and Eutetranychus orientalis(Acari: Tetranychidae) - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Acequinocyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acequinocyl, a naphthoquinone derivative, is a potent miticide with a specific mode of action, targeting mitochondrial complex III in the electron transport chain. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis are provided, along with a comprehensive summary of its physicochemical and toxicological properties. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this important acaricide.

Discovery and Development

This compound, chemically known as 2-acetoxy-3-dodecyl-1,4-naphthoquinone, was first synthesized by DuPont in 1975.[1][2] Subsequently, Kawasaki Kasei Chemical Ltd. developed a novel and efficient industrial production process for the compound.[1] The first commercial introduction of this compound as a miticide was in Japan and Korea in 1999.[3] It is effective against various mite species and is used in both agricultural and horticultural settings.[4]

Physicochemical and Toxicological Properties

This compound is a pale yellowish solid with a melting point of 59.6°C. It is highly soluble in organic solvents such as dichloromethane and toluene, but has very low solubility in water. The technical grade purity of this compound is typically 96.8%. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical and Toxicological Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₃₂O₄ | |

| Molecular Weight | 384.51 g/mol | |

| Melting Point | 59.6 °C | |

| Vapor Pressure | 5.18 x 10⁻⁵ Pa (at 40 °C) | |

| Log P (octanol/water) | > 6.2 | |

| Water Solubility | 6.7 x 10⁻⁶ g/L (at 25 °C) | |

| Solubility in n-hexane | 44 g/L | |

| Solubility in toluene | 450 g/L | |

| Solubility in dichloromethane | 620 g/L | |

| Solubility in acetone | 220 g/L | |

| Solubility in methanol | 7.8 g/L | |

| LD₅₀ (oral, rat) | > 5000 mg/kg | |

| LD₅₀ (dermal, rat) | > 2000 mg/kg | |

| LC₅₀ (96hr, carp) | > 96.5 mg/L | |

| LC₅₀ (96hr, rainbow trout) | > 33 mg/L |

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from 1,4-naphthoquinone. The key steps involve the introduction of a dodecyl group at the 3-position of a 2-hydroxy-1,4-naphthoquinone intermediate, followed by an acetylation step.

Synthesis of 2-hydroxy-1,4-naphthoquinone

A convenient process has been developed for the high-purity synthesis of 2-hydroxy-1,4-naphthoquinone from 1,4-naphthoquinone.

Introduction of the Dodecyl Group

A critical step in the synthesis is the regioselective introduction of a dodecyl group onto the 3-position of 2-hydroxy-1,4-naphthoquinone. An industrial process developed by Kawasaki Kasei Chemical Ltd. achieves this through the thermal decomposition of an ammonium salt of 3-(1-alkylaminododecyl)-2-hydroxy-1,4-naphthoquinone, which yields 3-(1-dodecenyl)-2-hydroxy-1,4-naphthoquinone with a yield of over 90%. This intermediate is then presumably reduced to afford 2-hydroxy-3-dodecyl-1,4-naphthoquinone.

Acetylation of 2-hydroxy-3-dodecyl-1,4-naphthoquinone

The final step in the synthesis of this compound is the acetylation of the hydroxyl group of 2-hydroxy-3-dodecyl-1,4-naphthoquinone.

Experimental Protocol:

A mixture of 2.0 parts of 2-n-dodecyl-3-hydroxy-1,4-naphthoquinone, 0.81 parts of triethylamine, and 0.63 parts of acetyl chloride in 50 parts of methylene chloride is stirred at room temperature for 30 hours. The resulting mixture is then partitioned between methylene chloride and water. The organic layer is separated, dried over magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is crystallized from petroleum ether (b.p. 30-60°C) to yield 1.2 parts of 3-acetoxy-2-n-dodecyl-1,4-naphthoquinone (this compound).

A diagram of the overall synthesis workflow is presented below.

Caption: Synthetic pathway of this compound from 1,4-Naphthoquinone.

Mode of Action

This compound itself is a pro-acaricide. In the target mite, it is rapidly hydrolyzed to its active metabolite, 2-hydroxy-3-dodecyl-1,4-naphthoquinone. This active metabolite is a potent inhibitor of the mitochondrial electron transport chain.

Specifically, 2-hydroxy-3-dodecyl-1,4-naphthoquinone binds to the Qo site of Complex III (also known as the cytochrome bc₁ complex). Due to its structural similarity to ubiquinone, it is believed to act as a competitive inhibitor, preventing the binding of ubiquinol and thereby blocking the transfer of electrons from ubiquinol to cytochrome c. This inhibition of cellular respiration leads to a depletion of ATP, ultimately causing the death of the mite. This compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 20B miticide.

Additionally, this compound is a known vitamin K antagonist, which is thought to interfere with blood coagulation processes.

A diagram illustrating the mechanism of action of this compound is provided below.

Caption: Mechanism of action of this compound in the mitochondrial electron transport chain.

Conclusion

This compound is a significant development in the field of acaricides, offering a unique mode of action that is valuable for resistance management strategies. Its synthesis, while involving multiple steps, has been optimized for industrial-scale production. A thorough understanding of its discovery, synthesis, and mechanism of action is crucial for researchers and professionals involved in the development of new and improved pest control agents. The information presented in this guide provides a solid foundation for further research and development in this area.

References

- 1. JP6920572B2 - Method for manufacturing herbicides and their intermediates - Google Patents [patents.google.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound | C24H32O4 | CID 93315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development of Production Process of a New Pesticide from 1, 4-Naphthoquinone [jstage.jst.go.jp]

Technical Guide: The Mechanism of Action of Acequinocyl on Spider Mites

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Acequinocyl is a naphthoquinone-based acaricide highly effective against various phytophagous mites, most notably the two-spotted spider mite, Tetranychus urticae. Its mode of action is centered on the disruption of cellular energy metabolism through the inhibition of mitochondrial respiration. This technical guide provides an in-depth analysis of the biochemical and physiological effects of this compound, detailing its primary molecular target, the consequential impact on the organism, relevant quantitative efficacy data, and the experimental protocols used to elucidate these mechanisms.

Primary Mechanism of Action: Inhibition of Mitochondrial Electron Transport

This compound functions as a pro-acaricide; it is metabolically converted within the mite to its active form, a deacetylated metabolite with a free hydroxyl group.[1][2] This active compound is a potent inhibitor of the mitochondrial electron transport chain (ETC), the central pathway for cellular ATP production.

The specific target of the this compound metabolite is Mitochondrial Complex III , also known as the cytochrome bc1 complex.[1][3] It binds to the ubiquinol oxidation (Qo) site on cytochrome b, a critical subunit of Complex III.[4] This binding action acts as a structural analogue of ubiquinone, competitively inhibiting the complex.

The inhibition of the Qo site blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption halts the entire downstream electron flow and, crucially, stops the pumping of protons from the mitochondrial matrix to the intermembrane space by Complex III. The resulting collapse of the proton motive force prevents ATP synthase (Complex V) from producing ATP, leading to rapid depletion of the mite's cellular energy supply, causing paralysis and eventual death. This compound is effective against all life stages of susceptible mites.

Quantitative Data: Acaricidal Efficacy

The efficacy of this compound is typically quantified by determining the lethal concentration (LC50) and lethal time (LT50) required to kill 50% of a test population. These values can vary based on the specific mite population, its susceptibility, and environmental conditions.

Table 1: Lethal Concentration (LC50) of this compound against Tetranychus urticae

| Mite Population / Strain | LC50 (ppm or mg/L) | Country/Context | Reference |

|---|---|---|---|

| Susceptible Line (SL) | 35.56 | Mexico (Rose) | |

| Field Population L1 | 106.21 | Mexico (Rose) | |

| Field Population L2 | 176.00 | Mexico (Rose) | |

| Field Population L3 | 15.49 | Mexico (Rose) | |

| Laboratory-Selected (ACE6) | 122.0-fold resistance | Lab Selection |

| Highly Resistant (LSAR16) | 4,237-fold resistance | Lab Selection (16 years) | |

Table 2: Speed of Action (LT50) of this compound against Adult T. urticae

| Acaricide | LT50 (Days) | Speed Action Index (%) | Reference |

|---|---|---|---|

| This compound | 3.16 | 56.01 | |

| Abamectin | 1.77 | 100.00 | |

| Emamectin benzoate | 2.85 | 62.11 | |

| Chlorfenapyr | 3.94 | 44.92 |

| Hexythiazox | 4.55 | 38.90 | |

Experimental Protocols

This protocol is a standard method for assessing the contact toxicity of an acaricide to spider mites.

-

Preparation of Acaricide Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant like Triton X-100).

-

Create a series of six to eight serial dilutions from the stock solution using distilled water. A control solution containing only the solvent and surfactant should also be prepared.

-

-

Leaf Disc Preparation:

-

Excise leaf discs (approx. 2-3 cm diameter) from a suitable host plant (e.g., bean, Phaseolus vulgaris, or rose) that has not been treated with pesticides.

-

Individually dip each leaf disc into one of the acaricide dilutions or the control solution for 5-10 seconds.

-

Allow the discs to air dry completely on a wire rack, adaxial (top) side up.

-

-

Mite Infestation:

-

Place each dried leaf disc, adaxial side up, on a water-saturated cotton pad or agar bed within a Petri dish. This maintains turgor and prevents mites from escaping.

-

Using a fine camel-hair brush, transfer 20-30 adult female spider mites from a synchronized laboratory colony onto each leaf disc.

-

-

Incubation:

-

Seal the Petri dishes (with ventilation) and place them in a controlled environment chamber, typically at 25±1°C, 60-70% relative humidity, and a 16:8 hour (L:D) photoperiod.

-

-

Mortality Assessment:

-

After 24 or 48 hours, examine each disc under a stereomicroscope.

-

Record the number of dead mites. Mites are considered dead if they do not move when prodded gently with a fine brush.

-

Repeat the experiment three to five times for statistical robustness.

-

-

Data Analysis:

-

Correct the mortality data for control mortality using Abbott's formula.

-

Perform a probit analysis on the corrected mortality data to calculate the LC50 value, its 95% confidence limits, and the slope of the concentration-mortality line.

-

This biochemical assay directly measures the effect of an inhibitor on mitochondrial function.

-

Mitochondria Isolation:

-

Homogenize a large population of spider mites in a chilled isolation buffer.

-

Perform differential centrifugation to pellet and purify the mitochondrial fraction from other cellular components.

-

-

Oxygen Consumption Measurement:

-

Resuspend the isolated mitochondria in a respiration buffer within the chamber of a high-resolution respirometer (e.g., Oroboros Oxygraph) or a Clark-type oxygen electrode.

-

Add a specific substrate for Complex II, such as succinate (in the presence of a Complex I inhibitor like rotenone), to initiate electron flow and oxygen consumption.

-

-

Inhibition Assay:

-

Once a stable rate of oxygen consumption is established, inject a known concentration of the active this compound metabolite into the chamber.

-

Record the subsequent change in the rate of oxygen consumption. A decrease indicates inhibition of the ETC.

-

Repeat the experiment with a range of inhibitor concentrations to generate a dose-response curve.

-

-

Data Analysis:

-

Calculate the percentage of inhibition at each concentration relative to the baseline respiration rate.

-

Determine the IC50 (Inhibitory Concentration, 50%) value, which is the concentration of this compound required to inhibit mitochondrial respiration by 50%.

-

Mechanisms of Resistance

The intensive use of this compound has led to the development of resistance in spider mite populations. Two primary mechanisms have been identified:

-

Target-Site Modification: The most significant resistance mechanism involves point mutations in the mitochondrial cytochrome b (cytb) gene. These mutations alter the amino acid sequence at or near the Qo binding pocket, reducing the binding affinity of the this compound metabolite. Documented resistance-conferring mutations in T. urticae include G126S, L258F, I256V, and N321S. This form of resistance is often maternally inherited due to the mitochondrial location of the gene.

-

Metabolic Detoxification: Enhanced activity of detoxification enzymes can also contribute to resistance, though often to a lesser degree. Studies have shown that increased esterase activity may play a role in breaking down this compound before it can reach its target site. Synergism experiments using enzyme inhibitors like piperonyl butoxide (PBO) have also implicated cytochrome P450 monooxygenases in some resistant strains.

Conclusion

The mechanism of action of this compound is well-defined, targeting a fundamental process in mite survival. It acts as a potent inhibitor of Mitochondrial Complex III at the Qo site, leading to the cessation of ATP synthesis and subsequent mortality. This targeted action makes it an effective acaricide against all mite life stages. However, the emergence of target-site resistance through mutations in the cytochrome b gene poses a significant challenge to its long-term efficacy and underscores the importance of integrated pest management strategies to mitigate resistance development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Evaluation of the Effect of Four Bioactive Compounds in Combination with Chemical Product against Two Spider Mites Tetranychus urticae and Eutetranychus orientalis(Acari: Tetranychidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

Acequinocyl: A Technical Guide to its Function as a Mitochondrial Complex III Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acequinocyl is a potent acaricide and insecticide whose mode of action is the specific inhibition of the mitochondrial electron transport chain at Complex III (ubiquinol-cytochrome c reductase). This guide provides a detailed examination of the biochemical mechanisms underlying this compound's inhibitory action. It includes a summary of quantitative inhibitory data, comprehensive experimental protocols for studying its effects, and visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a technical resource for researchers in toxicology, biochemistry, and drug development.

Introduction to this compound

This compound is a naphthoquinone derivative used primarily in agriculture to control mites. Its efficacy stems from its ability to disrupt cellular respiration, the fundamental process by which cells generate adenosine triphosphate (ATP), the main currency of chemical energy.[1] The specific target of this compound is the Qo site of mitochondrial Complex III, a critical enzyme in the electron transport chain.[2] This inhibition leads to a cascade of events, including the cessation of ATP synthesis, an increase in the production of reactive oxygen species (ROS), and ultimately, cellular death.

Mechanism of Action at Mitochondrial Complex III

The mitochondrial electron transport chain is composed of a series of protein complexes that transfer electrons from donor molecules to oxygen.[3] Complex III, also known as the cytochrome bc1 complex, plays a central role by oxidizing ubiquinol and transferring electrons to cytochrome c.[4][5] This process is coupled to the pumping of protons across the inner mitochondrial membrane, creating a proton gradient that drives ATP synthesis.

This compound exerts its inhibitory effect by binding to the Qo site of Complex III. The Qo site is the specific location where ubiquinol binds and is oxidized. By occupying this site, this compound prevents the binding of ubiquinol, thereby blocking the electron flow from Complex I and II to Complex III. This disruption halts the entire electron transport chain, leading to a collapse of the mitochondrial membrane potential and a halt in ATP production.

// Connections C1 -> Q [label="e-"]; C2 -> Q [label="e-"]; Q -> C3 [label="e- (Ubiquinol)"]; C3 -> CytC [label="e-"]; CytC -> C4; C4 -> ATP_Synthase [style=dashed, label="H+ Gradient"]; this compound -> Block [color="#4285F4"]; Block -> C3 [arrowhead=tee, color="#EA4335", label="Inhibits Electron Transfer"];

{rank=same; C1; C2;} } dot

Quantitative Inhibitory Data

The potency of a mitochondrial inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific IC50 values for this compound can vary depending on the organism and experimental conditions, it is known to be a highly potent inhibitor. For a related pro-acaricide, flometoquin, its active metabolite FloMet, which also targets complex III, has an IC50 value of 5.0 nM in housefly mitochondria.

| Inhibitor | Target Organism/System | IC50 Value |

| FloMet (active metabolite of Flometoquin) | Housefly Mitochondria | 5.0 nM |

| This compound | (Data not available in provided search results) | (Not available) |

Note: The table will be updated as more specific quantitative data for this compound becomes available.

Downstream Cellular Effects

ATP Depletion

The primary consequence of Complex III inhibition is the cessation of oxidative phosphorylation, leading to a rapid decline in cellular ATP levels. ATP is essential for numerous cellular processes, and its depletion results in a generalized metabolic failure and cell death.

Increased Reactive Oxygen Species (ROS) Production

Inhibition of the electron transport chain at Complex III leads to an accumulation of electrons at upstream complexes. This backup causes the formation of ubisemiquinone, a radical intermediate, at the Qo site. This unstable molecule can then transfer an electron to molecular oxygen, generating the superoxide anion (O2•−), a primary reactive oxygen species (ROS). The overproduction of ROS leads to oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA.

Key Experimental Protocols

Isolation of Mitochondria from Tissue (e.g., Rat Liver)

This protocol describes a standard method for isolating functional mitochondria, a prerequisite for in vitro assays of respiratory chain activity.

Materials:

-

Isolation Buffer I: Specific composition depends on the tissue.

-

Isolation Buffer II: Specific composition depends on the tissue.

-

Homogenizer (Teflon pestle)

-

Refrigerated centrifuge

Procedure:

-

Euthanize the animal and excise the liver, placing it in ice-cold Isolation Buffer I.

-

Mince the tissue finely and wash several times with Isolation Buffer I to remove blood.

-

Homogenize the tissue in 5 volumes of Isolation Buffer I using 6-8 passes with a Teflon pestle.

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet debris and nuclei.

-

Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and wash the mitochondrial pellet by resuspending in 20 mL of Isolation Buffer I and centrifuging at 10,000 x g for 10 minutes at 4°C.

-

Repeat the wash step with Isolation Buffer II.

-

Resuspend the final pellet in a minimal volume of Isolation Buffer II and determine the protein concentration using a BCA assay.

Mitochondrial Complex III Activity Assay

This colorimetric assay measures the activity of Complex III by monitoring the reduction of cytochrome c.

Materials:

-

Isolated mitochondria

-

Assay Buffer

-

Cytochrome c (oxidized)

-

Decylubiquinol (reduced coenzyme Q analog)

-

Antimycin A (Complex III inhibitor control)

-

Spectrophotometer (plate reader) capable of measuring absorbance at 550 nm

Procedure:

-

Dilute isolated mitochondria to a working concentration in the assay buffer.

-

Add the mitochondrial suspension to a 96-well plate.

-

Add test compounds (e.g., this compound) and controls (e.g., Antimycin A) to the respective wells.

-

Initiate the reaction by adding decylubiquinol and oxidized cytochrome c.

-

Immediately measure the increase in absorbance at 550 nm over time. The rate of cytochrome c reduction is proportional to Complex III activity.

Measurement of Mitochondrial ROS Production

The MitoSOX Red indicator is a fluorescent probe commonly used to detect mitochondrial superoxide.

Materials:

-

Cultured cells

-

MitoSOX Red reagent (5 mM stock in DMSO)

-

Phosphate-buffered saline (PBS) or appropriate cell culture medium

-

Flow cytometer or fluorescence microscope

Procedure:

-

Culture cells to the desired confluency.

-

Prepare a working solution of MitoSOX Red (typically 1-5 µM) in PBS or culture medium.

-

Treat cells with this compound for the desired time.

-

Remove the treatment medium and incubate the cells with the MitoSOX Red working solution for 15-30 minutes at 37°C, protected from light.

-

Wash the cells with warm PBS.

-

Analyze the cells immediately by flow cytometry (e.g., using a 580 nm emission filter) or fluorescence microscopy. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.

// Workflow Mito_Isolation -> Treatment [style=dashed]; Cell_Culture -> Treatment; Treatment -> C3_Assay; Treatment -> ROS_Assay; Treatment -> ATP_Assay; C3_Assay -> Analysis; ROS_Assay -> Analysis; ATP_Assay -> Analysis; } dot

Conclusion

This compound is a highly effective inhibitor of mitochondrial Complex III, acting at the Qo site to block electron transport. This primary action leads to a profound disruption of cellular energy metabolism, characterized by ATP depletion and excessive ROS production, culminating in oxidative stress and cell death. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for researchers to investigate the detailed biochemical and cellular effects of this compound and other potential Complex III inhibitors. A deeper understanding of these mechanisms is crucial for the development of new pesticides, the assessment of toxicological risks, and the exploration of potential therapeutic applications for mitochondrial modulators.

References

- 1. Cellular respiration - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Reactive oxygen species in biological systems: Pathways, associated diseases, and potential inhibitors—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. 线粒体复合体III活性检测试剂盒 sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]

Acequinocyl: A Technical Guide to its Effects on Mite Life Stages

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acaricidal agent acequinocyl, focusing on its mechanism of action and its specific effects across the various life stages of mites. The information presented herein is compiled from peer-reviewed scientific literature and regulatory assessments, offering a comprehensive resource for research and development professionals.

Executive Summary

This compound is a contact miticide belonging to the quinoline class of chemicals (IRAC Group 20B). It functions as a potent inhibitor of mitochondrial respiration. A key characteristic of this compound is its efficacy against all developmental stages of mites, including eggs, larvae, nymphs, and adults. This broad-spectrum activity within the mite life cycle makes it a significant tool in integrated pest management (IPM) programs. This document details the quantitative effects of this compound on mite mortality, development, and reproduction, outlines the experimental protocols used to derive this data, and visualizes the underlying biochemical and experimental processes.

Mechanism of Action

This compound is a pro-acaricide that requires metabolic activation within the target mite. Following absorption, it undergoes deacetylation to its active metabolite, 2-hydroxy-3-dodecyl-1,4-naphthoquinone. This active form is structurally analogous to ubiquinone (Coenzyme Q).

The primary target of this compound's active metabolite is the Mitochondrial Electron Transport Chain (METC) , specifically at Complex III (also known as the cytochrome bc₁ complex). It binds to the Qo site of Complex III, competitively inhibiting the binding of ubiquinol. This blockage disrupts the flow of electrons from Complex III to cytochrome c, which in turn halts the entire electron transport chain. The inhibition of the METC leads to a rapid cessation of ATP synthesis, the primary energy currency of the cell, ultimately resulting in the death of the mite.[1][2]

Data Presentation: Effects on Mite Life Stages

The efficacy of this compound varies across the life cycle of mites. It demonstrates lethal effects at recommended field concentrations and significant sublethal effects on development and reproduction at lower concentrations.

Sublethal and Developmental Effects on Tetranychus urticae

A life table analysis was conducted to determine the sublethal effects of this compound on the two-spotted spider mite, Tetranychus urticae. Mites were exposed to sublethal concentrations (LC₁₀ and LC₂₅) and their development and reproductive parameters were recorded.

| Parameter | Life Stage | Control (Mean ± SE) | This compound LC₁₀ (Mean ± SE) | This compound LC₂₅ (Mean ± SE) |

| Developmental Duration (Days) | Egg | 4.13 ± 0.08 | 4.29 ± 0.10 | 4.25 ± 0.09 |

| Larva | 1.80 ± 0.08 | 1.82 ± 0.09 | 2.00 ± 0.08 | |

| Protonymph | 1.48 ± 0.07 | 1.63 ± 0.08 | 1.63 ± 0.07 | |

| Deutonymph | 1.82 ± 0.08 | 1.76 ± 0.08 | 1.98 ± 0.07 | |

| Total Pre-adult | 9.23 ± 0.12 | 9.50 ± 0.15 | 9.86 ± 0.14 | |

| Adult Longevity (Days) | Female | 12.87 ± 0.69 | 12.53 ± 0.81 | 15.00 ± 0.89 |

| Male | 15.50 ± 1.11 | 13.00 ± 1.20 | 11.83 ± 1.22 | |

| Fecundity (Total eggs/female) | - | 53.67 ± 3.44 | 56.67 ± 4.50 | 73.17 ± 4.88 |

| Oviposition Period (Days) | - | 10.87 ± 0.71 | 10.43 ± 0.81 | 12.83 ± 0.90 |

| Data sourced from Erdoğan and Susurluk (2025). |

Interestingly, at the LC₂₅ sublethal concentration, this compound prolonged female longevity and significantly increased total fecundity. However, these effects are coupled with its lethal activity at higher concentrations, which ultimately suppresses population growth.

Lethal Effects on Various Mite Species

This compound exhibits direct toxicity to multiple life stages. While comprehensive lethal concentration (LC) data for all stages of a single pest species is not available in a single study, the following table synthesizes findings from various sources.

| Mite Species | Life Stage | Metric | Value | Exposure Time | Source |

| Typhlodromus pyri (Predatory Mite) | Adult Female | Mortality | 100% | 3-5 days | |

| Adult Female | Fecundity Reduction | 40% (Residual) | - | ||

| Adult Female | Fecundity Reduction | 48% (Direct Contact) | - | ||

| Tetranychus urticae | Adult | LD₅₀ | 32.09 µl/L air | 48 hours | |

| Eutetranychus orientalis | Adult | LD₅₀ | 29.15 µl/L air | 48 hours | |

| Various Spider Mites | Eggs | Efficacy | Stated as effective (ovicidal) | - | |

| Various Spider Mites | Immature Stages | Efficacy | Stated as effective (larvicidal, nymphicidal) | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used to assess both sublethal and lethal effects of this compound.

Protocol for Sublethal Effects (Life Table Study)

This protocol is based on the methodology used by Erdoğan and Susurluk (2025) to evaluate the demographic responses of T. urticae to sublethal concentrations of this compound.

1. Mite Rearing:

-

A susceptible population of Tetranychus urticae is maintained on bean plants (Phaseolus vulgaris) in a controlled environment (27 ± 1°C, 70 ± 5% RH, 16:8 L:D photoperiod).

2. Preparation of Experimental Units:

-

Leaf discs (2 cm diameter) are cut from fresh, untreated bean leaves.

-

Each disc is placed, abaxial side up, on a water-saturated cotton pad within a Petri dish (9 cm diameter). This creates a barrier to prevent mite escape.

3. Bioassay Procedure:

-

Egg Cohort Generation: To obtain eggs of the same age, 30 adult female mites are transferred to each of several prepared leaf discs and allowed to oviposit for 24 hours.

-

Treatment Application: After 24 hours, the adult females are removed. The leaf discs, now containing eggs, are dipped into the respective test solutions (Control, LC₁₀ of this compound, LC₂₅ of this compound) for 5 seconds.

-

Incubation: The treated leaf discs are allowed to air dry and are then maintained in the controlled environment.

-

Daily Observation: Starting from the egg stage, each individual is observed daily under a stereomicroscope. The following parameters are recorded:

-

Developmental stage (egg, larva, protonymph, deutonymph, adult).

-

Survival status.

-

Upon reaching adulthood, males are added to the dishes with females to allow mating.

-

For adult females, daily fecundity (number of eggs laid) and longevity are recorded until the death of the last individual.

-

4. Data Analysis:

-

The collected data on development time, survival, and fecundity are analyzed using an age-stage, two-sex life table program to calculate demographic parameters such as the intrinsic rate of increase (r), finite rate of increase (λ), net reproductive rate (R₀), and mean generation time (T).

Protocol for Lethal Effects (Leaf Dip Bioassay)

This is a generalized protocol for determining the lethal toxicity (e.g., LC₅₀) of this compound on different mite life stages, synthesized from standard acaricidal testing methodologies.

1. Preparation of Test Solutions:

-

A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone with a surfactant like Triton X-100).

-

A series of dilutions are prepared from the stock solution to create a range of concentrations expected to cause between 10% and 90% mortality. A control solution (solvent + surfactant only) is also prepared.

2. Bioassay Procedure (Stage-Specific):

-

Ovicidal Assay:

-

10-20 adult female mites are placed on fresh leaf discs for a defined period (e.g., 24 hours) to lay eggs.

-

Adults are removed, and the leaf discs with eggs are dipped into the test solutions for 5-10 seconds.

-

Discs are air-dried and incubated under controlled conditions.

-

Egg hatchability is assessed after a period corresponding to the normal incubation time (e.g., 7 days). Unhatched eggs are considered non-viable.

-

-

Larvicidal/Nymphicidal Assay:

-

A cohort of age-synchronized larvae or nymphs is obtained.

-

Fresh leaf discs are dipped in the test solutions as described above.

-

Once dry, 15-25 larvae or nymphs are transferred to each treated disc.

-

Mortality is assessed at set time points (e.g., 24, 48, 72 hours). Mites that are unable to move when prodded with a fine brush are considered dead.

-

-

Adulticidal Assay:

-

The protocol is the same as for the larvicidal/nymphicidal assay, but using 15-25 adult female mites.

-

3. Data Analysis:

-

Mortality data is corrected for control mortality using Abbott's formula.

-

The corrected mortality data is subjected to probit analysis to determine the lethal concentrations (LC₅₀, LC₉₀) and their corresponding confidence intervals.

References

Acequinocyl Metabolism in Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acequinocyl is a naphthoquinone-based acaricide effective against various mite species, including the two-spotted spider mite, Tetranychus urticae. It acts as a mitochondrial complex III inhibitor, disrupting the electron transport chain and leading to mite mortality.[1] this compound itself is a pro-acaricide, meaning it requires metabolic activation within the target organism to exert its toxic effect.[2] This technical guide provides a comprehensive overview of the metabolism of this compound in target organisms, focusing on the metabolic pathways, key metabolites, and detailed experimental protocols for their analysis.

Core Metabolic Pathway

The metabolism of this compound primarily proceeds through a two-step process:

-

Bioactivation: this compound is rapidly hydrolyzed to its biologically active form, 2-dodecyl-3-hydroxy-1,4-naphthoquinone, also known as this compound-OH or R1.[2] This conversion is crucial for its acaricidal activity, as this compound-OH is the actual inhibitor of mitochondrial respiration.[2]

-

Degradation: Following bioactivation, the molecule undergoes further degradation. This involves the opening of the quinone ring to form the metabolite AKM-18, which is subsequently broken down into phthalic acid.

This metabolic cascade effectively detoxifies the active compound, leading to its eventual elimination.

Key Metabolites

The primary metabolites of this compound that have been identified are:

-

This compound-OH (R1): The active metabolite responsible for acaricidal efficacy.

-

AKM-18: A degradation product formed by the cleavage of the naphthoquinone ring of this compound-OH.

-

Phthalic Acid: The final identified degradation product in the metabolic pathway.

Quantitative Analysis of this compound Metabolism

While the qualitative metabolic pathway is established, detailed quantitative data on the in-vivo metabolism of this compound specifically within target mite species like Tetranychus urticae is not extensively available in the public domain. However, studies on other organisms and environmental fate provide some quantitative insights. For instance, the half-life of this compound in various soil types ranges from 1.0 to 4.7 days.[3] In lactating goats, after five consecutive daily doses, the highest concentrations of radioactivity were found in the liver (0.14 ppm) and kidney (0.10 ppm), with parent this compound and its active metabolite this compound-OH being the major components in fat.

To provide a framework for future research, the following tables can be used to summarize quantitative data from metabolism studies.

Table 1: In-Vivo Metabolism of this compound in [Target Organism]

| Time Point (Post-Application) | This compound (% of Applied Dose) | This compound-OH (% of Applied Dose) | AKM-18 (% of Applied Dose) | Phthalic Acid (% of Applied Dose) | Other Metabolites (% of Applied Dose) |

| 0 hr | 100 | 0 | 0 | 0 | 0 |

| 1 hr | Data | Data | Data | Data | Data |

| 6 hr | Data | Data | Data | Data | Data |

| 12 hr | Data | Data | Data | Data | Data |

| 24 hr | Data | Data | Data | Data | Data |

| 48 hr | Data | Data | Data | Data | Data |

Table 2: Half-life of this compound and its Metabolites in [Target Organism/Matrix]

| Compound | Matrix | Half-life (t½) | Reference |

| This compound | Silty Loam Soil | 1.0 days | |

| This compound | Sandy Soil | 3.9 days | |

| This compound | Clay Loam Soil | 4.7 days | |

| This compound-OH | Data | Data | Data |

Experimental Protocols

This section outlines detailed methodologies for studying this compound metabolism in a target organism such as Tetranychus urticae.

Rearing of Target Organisms (Tetranychus urticae)

A standardized rearing procedure is crucial for obtaining consistent and reliable results.

-

Host Plant: Bean plants (Phaseolus vulgaris) are a commonly used host for rearing T. urticae.

-

Colony Establishment: A colony can be initiated by placing adult female mites on young, healthy bean plants.

-

Rearing Conditions: Mites should be maintained in a controlled environment, typically at 25 ± 2°C, 45-60% relative humidity, and a 16:8 hour (light:dark) photoperiod.

-

Maintenance: Infested plants should be regularly replaced with fresh, uninfested plants to ensure a healthy and continuously reproducing mite population.

Experimental Workflow for In-Vivo Metabolism Study

The following workflow outlines the key steps for conducting an in-vivo metabolism study of this compound in spider mites.

Figure 1: Experimental workflow for this compound metabolism study.

Application of this compound

A leaf-dip bioassay is a common method for applying pesticides to spider mites.

-

Prepare a series of concentrations of this compound in a suitable solvent (e.g., water with a surfactant).

-

Excise leaf discs from the host plant and dip them into the this compound solutions for a set duration (e.g., 5 seconds).

-

Allow the leaf discs to air dry.

-

Place the treated leaf discs in petri dishes on a moist substrate (e.g., wet cotton or agar) to maintain turgor.

-

Transfer a known number of adult female mites onto each leaf disc.

Sample Collection and Preparation

-

At predetermined time points (e.g., 0, 1, 6, 12, 24, 48 hours) after application, collect the mites from the leaf discs.

-

Homogenize the collected mites in a suitable extraction solvent. A common solvent for extracting this compound and its metabolites is acetonitrile or a mixture of hexane and ethyl acetate.

-

Centrifuge the homogenate to pellet the solid debris.

-

Collect the supernatant containing the analytes.

Sample Cleanup

A cleanup step is often necessary to remove interfering matrix components before analysis.

-

Solid-Phase Extraction (SPE): Pass the extract through an SPE cartridge (e.g., Florisil or C18) to retain interfering substances while allowing the analytes of interest to pass through or be selectively eluted.

-

Dispersive Solid-Phase Extraction (dSPE): A variation of SPE where the sorbent is added directly to the sample extract, vortexed, and then centrifuged. This is a common cleanup step in QuEChERS-based methods.

LC-MS/MS Analysis

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and its metabolites.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid to improve ionization.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, where specific precursor-to-product ion transitions for each analyte are monitored.

-

Table 3: Example LC-MS/MS Parameters for this compound and Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| This compound | Value | Value | Value | Value |

| This compound-OH | Value | Value | Value | Value |

| AKM-18 | Value | Value | Value | Value |

| Phthalic Acid | Value | Value | Value | Value |

(Note: Specific m/z values and collision energies need to be optimized for the instrument used.)

Signaling Pathways and Logical Relationships

The primary mode of action of this compound's active metabolite is the inhibition of the mitochondrial electron transport chain at Complex III.

Figure 2: Mode of action of this compound.

Conclusion

This technical guide has provided a detailed overview of the metabolism of this compound in target organisms. The bioactivation of this compound to this compound-OH is a critical step for its acaricidal activity, which is followed by a degradation pathway leading to less toxic compounds. While the metabolic pathway is well-understood qualitatively, further research is needed to generate comprehensive quantitative data on the kinetics of this metabolism within target pest species like Tetranychus urticae. The detailed experimental protocols provided herein offer a robust framework for conducting such studies, which will be invaluable for understanding the efficacy and potential for resistance development to this important acaricide.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of the Effect of Four Bioactive Compounds in Combination with Chemical Product against Two Spider Mites Tetranychus urticae and Eutetranychus orientalis(Acari: Tetranychidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Susceptibility of Tetranychus urticae to the Alkaloidal Extract of Zanthoxylum schreberi Bark: Phenotypic and Biochemical Insights for Biotechnological Exploitation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Acequinocyl in Agricultural Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acequinocyl is a quinoline-based contact miticide used in agricultural settings to control a variety of mite pests.[1][2] Its mode of action involves the inhibition of the mitochondrial electron transport chain, specifically at Complex III.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in a research context, focusing on efficacy testing, residue analysis, resistance monitoring, and elucidation of its mechanism of action.

Application Notes

1. General Properties and Formulation

-

Chemical Class: Quinoline derivative.[1]

-

Mode of Action: this compound is a mitochondrial complex III electron transport inhibitor at the Qo site. Its deacetylated metabolite is the active form that competitively inhibits ubiquinone binding.

-

Target Pests: Effective against various mite species, including two-spotted spider mites (Tetranychus urticae), spruce spider mites, European red mites, and red palm mites.

-

Spectrum of Activity: Exhibits activity against all life stages of mites, including eggs, nymphs, and adults.

-

Formulation: Commonly available as a 15% soluble concentrate (SC).

2. Research Applications

-

Efficacy and Bioassays: this compound serves as a reference miticide in screening new compounds and in integrated pest management (IPM) studies. Its efficacy can be assessed through various bioassay methods to determine lethal concentrations (e.g., LC50).

-

Residue Analysis: Due to its application on food crops, the analysis of this compound and its primary metabolite, hydroxythis compound, is crucial for food safety and regulatory compliance.

-

Resistance Management: As with any pesticide, monitoring for and studying the mechanisms of resistance to this compound in mite populations is essential for its sustained effectiveness.

-

Toxicology and Non-Target Effects: Research on the toxicological profile of this compound and its impact on non-target organisms, such as predatory mites and beneficial insects, is vital for assessing its environmental safety and compatibility with IPM programs.

3. Handling and Storage

-

Safety Precautions: Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Storage: Store in a cool, dry place away from direct sunlight and incompatible materials.

Data Presentation

Table 1: Efficacy of this compound against Tetranychus urticae

| Mite Population | LC50 (ppm) | Resistance Ratio (RR) | Reference |

| Susceptible Line (SL) | 35.56 | - | |

| Field Population L1 | 106.21 | 2.98 | |

| Field Population L2 | 176 | 4.9 | |

| Field Population L3 | 15.49 | 1.03 | |

| ACE6 (Resistant Strain) | Not specified | 112.0 |

Table 2: Residue Analysis of this compound and Hydroxythis compound

| Matrix | Analytical Method | Limit of Quantitation (LOQ) | Recovery Rate | Reference |

| Grapes, Lemons, Pears, Tomatoes | HPLC-DAD | 0.01 mg/kg | > 77% | |

| Sweet Peppers | HPLC-MS/MS | 0.01 mg/kg | Not specified | |

| Strawberries | HPLC-MS/MS | 0.01 mg/kg | Not specified | |

| Various Foodstuffs | UHPLC-MS/MS | 4.6 µg/kg (this compound), 4.3 µg/kg (Hydroxythis compound) | 77-103% |

Experimental Protocols

1. Protocol for Greenhouse Efficacy Trial of this compound against Two-Spotted Spider Mites (Tetranychus urticae) on Bean Plants

Objective: To evaluate the efficacy of different concentrations of this compound for the control of T. urticae in a controlled greenhouse environment.

Materials:

-

Bean plants (Phaseolus vulgaris)

-

A culture of Tetranychus urticae

-

This compound 15% SC formulation

-

Pressurized sprayer

-

Stereomicroscope

-

Distilled water

-

Non-ionic surfactant

-

Greenhouse with controlled temperature (25 ± 2°C), humidity (60 ± 10% RH), and photoperiod (16:8 h L:D)

Procedure:

-

Plant Preparation: Grow bean plants until they have at least two true leaves.

-

Mite Infestation: Infest each plant with 20-30 adult female T. urticae by placing infested leaf sections onto the bean leaves. Allow the mites to establish for 3-5 days.

-

Treatment Preparation: Prepare different concentrations of this compound (e.g., 0, 50, 100, 200, 400 ppm) in distilled water. Add a non-ionic surfactant at the recommended rate to all treatment solutions, including the control (0 ppm).

-

Application: Randomly assign plants to each treatment group, with at least four replicates per treatment. Spray the plants with the respective treatment solutions until runoff, ensuring complete coverage of all leaf surfaces.

-

Data Collection: At 3, 7, and 14 days after treatment (DAT), count the number of motile mites (nymphs and adults) on two randomly selected leaves from each plant using a stereomicroscope.

-

Data Analysis: Calculate the percentage of mortality for each treatment relative to the control. Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments. Calculate the LC50 value using Probit analysis.

2. Protocol for Residue Analysis of this compound and Hydroxythis compound in Pome Fruit by HPLC-MS/MS

Objective: To determine the residue levels of this compound and its metabolite, hydroxythis compound, in pome fruit samples.

Materials:

-

Pome fruit samples (apples or pears)

-

This compound and hydroxythis compound analytical standards

-

Acetonitrile (ACN)

-

Formic acid

-

Anhydrous magnesium sulfate (MgSO4)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Homogenize a representative sample of the pome fruit.

-

Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile with 1% formic acid. c. Vortex for 1 minute. d. Add 4 g of anhydrous MgSO4 and 1 g of NaCl. e. Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer 1 mL of the supernatant into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO4, 50 mg of PSA, and 50 mg of C18. b. Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

-

Analysis: a. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. b. Inject the sample into the HPLC-MS/MS system. c. Quantify the concentrations of this compound and hydroxythis compound based on a matrix-matched calibration curve.

3. Protocol for Monitoring this compound Resistance in Tetranychus urticae

Objective: To determine the susceptibility of a field population of T. urticae to this compound and calculate the resistance ratio.

Materials:

-

Field-collected Tetranychus urticae population

-

A known susceptible T. urticae laboratory strain

-

This compound 15% SC formulation

-

Bean leaf discs (2 cm diameter)

-

Petri dishes

-

Agar

-

Distilled water

-

Non-ionic surfactant

-

Stereomicroscope

Procedure:

-

Preparation of Leaf Discs: Prepare 1.5% agar in Petri dishes. Place a bean leaf disc, abaxial side up, on the solidified agar.

-

Mite Transfer: Transfer 20-30 adult female mites onto each leaf disc.

-

Treatment Preparation: Prepare a series of at least five concentrations of this compound in distilled water with a non-ionic surfactant.

-

Application (Leaf Dip Bioassay): a. Dip each leaf disc with mites into the respective this compound solution for 5 seconds. b. Allow the discs to air dry. c. Place the treated discs back into the Petri dishes.

-

Incubation: Incubate the Petri dishes at 25 ± 2°C, 60 ± 10% RH, and a 16:8 h L:D photoperiod.

-

Mortality Assessment: After 24 hours, assess mite mortality under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: a. Correct for control mortality using Abbott's formula. b. Perform Probit analysis to determine the LC50 values for both the field and susceptible populations. c. Calculate the Resistance Ratio (RR) as: RR = LC50 of the field population / LC50 of the susceptible population.

4. Protocol for Mitochondrial Complex III Activity Assay

Objective: To measure the inhibitory effect of this compound on mitochondrial complex III activity.

Materials:

-

Isolated mitochondria from a suitable source (e.g., bovine heart, insect thoraces)

-

This compound

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Decylubiquinol (DBH2) as a substrate

-

Cytochrome c

-

Antimycin A (as a positive control)

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Mitochondria Isolation: Isolate mitochondria using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension.

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, cytochrome c, and the isolated mitochondria.

-

Inhibitor Addition: Add different concentrations of this compound (or Antimycin A for the positive control) to the reaction mixture and incubate for a few minutes.

-

Reaction Initiation: Initiate the reaction by adding the substrate, decylubiquinol.

-

Measurement: Immediately measure the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.

-

Data Analysis: Calculate the rate of cytochrome c reduction for each concentration of this compound. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the complex III activity.

Mandatory Visualizations

Caption: Mode of action of this compound in the mitochondrial electron transport chain.

Caption: Experimental workflow for a greenhouse efficacy trial of this compound.

Caption: Workflow for the analysis of this compound residues in agricultural commodities.

References

- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 2. Evaluation of the Effect of Four Bioactive Compounds in Combination with Chemical Product against Two Spider Mites Tetranychus urticae and Eutetranychus orientalis(Acari: Tetranychidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [sitem.herts.ac.uk]

Application Notes and Protocols for Acequinocyl in Pest Management Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acequinocyl is a quinoline-based miticide that has demonstrated significant efficacy against a wide range of mite species, including the two-spotted spider mite, Tetranychus urticae.[1][2] As a member of the IRAC Group 20B, its mode of action involves the inhibition of the mitochondrial complex III electron transport chain at the Qo site.[3][4][5] This disruption of cellular respiration leads to mortality in all life stages of mites, including eggs, larvae, nymphs, and adults. This compound is a contact miticide with translaminar activity, meaning it can move from the upper to the lower surface of leaves, but it is not systemic within the plant. These characteristics make it a valuable tool in integrated pest management (IPM) programs.

This document provides detailed application notes and protocols for the use of this compound in pest management research. It includes quantitative data on its efficacy, detailed experimental protocols for laboratory and field studies, and visualizations to aid in understanding its mode of action and resistance management strategies.

Data Presentation

Table 1: this compound Efficacy Against Target Mite Pests

| Mite Species | Life Stage | Bioassay Method | LC50 (ppm) | Mortality Rate (%) | Study Reference |

| Tetranychus urticae | Adult | Leaf-dip | 35.56 (Susceptible Line) | - | |

| Tetranychus urticae | Adult | Leaf-dip | 15.49 - 176 (Field Populations) | - | |

| Tetranychus urticae | Adult | Not Specified | - | 91-98 (at 625 µl/ml after 24h) | |

| Eutetranychus orientalis | Adult | Not Specified | - | 90-98 (at 625 µl/ml after 24h) |

Table 2: Speed of Action of this compound

| Mite Species | LT50 (days) | Speed Action Index (%) | Study Reference |

| Tetranychus urticae | 3.16 | 56.01 | |

| Phytoseiulus persimilis | 2.90 | 35.52 |

Table 3: Efficacy of this compound in Field Trials

| Crop | Target Pest | Application Rate | Efficacy/Reduction (%) | Study Reference |

| Brinjal | Spider Mites | Not Specified | Significant reduction compared to control | |

| Pome Fruit | Two-spotted spider mite, European red mite | Label rates | Effective control | |

| Ornamentals | Two-spotted spider mite, Spruce spider mite | Label rates | Effective control |

Table 4: Toxicity of this compound to Predatory Mites

| Predatory Mite Species | Bioassay Method | LC50 (ppm) | Effect | Study Reference |

| Neoseiulus californicus | Not Specified | Higher than field concentration | Low risk, safer than chlorfenapyr | |

| Phytoseiulus persimilis | Not Specified | Higher than field concentration | Low risk, safer than chlorfenapyr | |

| Typhlodromus pyri | Residual & Direct Contact | - | Slightly to moderately toxic (S-population) | |

| Typhlodromus pyri | Residual & Direct Contact | - | Highly toxic (U-population) |

Experimental Protocols